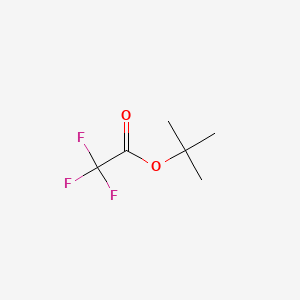

トリフルオロ酢酸tert-ブチル

概要

説明

科学的研究の応用

t-Butyl trifluoroacetate has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent for introducing the trifluoroacetyl group into various substrates, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Peptide Synthesis: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

Material Science: It is used in the preparation of fluorinated materials with unique properties, such as increased thermal stability and chemical resistance.

作用機序

- Role : The alkylation process introduces alkyl groups to the aromatic compounds, leading to changes in their chemical properties and reactivity .

- Process : The reagents are mixed at room temperature, and the solvent is evaporated after a few hours. This straightforward process allows for efficient alkylation .

- Downstream Effects : Alkylated aromatic compounds may exhibit altered chemical behavior, affecting subsequent reactions and biological processes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化学分析

Biochemical Properties

t-Butyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be removed under specific conditions. This interaction is crucial for the synthesis of peptides and proteins, as it allows for the selective protection and deprotection of functional groups without affecting other parts of the molecule .

Cellular Effects

t-Butyl trifluoroacetate can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of osteoblasts and chondrocytes, indicating its potential impact on cell growth and differentiation . Additionally, its presence in cell culture systems can affect the activity of purified proteins, leading to changes in cellular functions.

Molecular Mechanism

The molecular mechanism of t-Butyl trifluoroacetate involves its ability to form stable carbamate linkages with amine groups in proteins and peptides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the removal of t-Butyl trifluoroacetate protecting groups can be achieved using strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and releases the free amine . This process is essential for the controlled synthesis and modification of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Butyl trifluoroacetate can change over time due to its stability and degradation properties. It is known to be stable under standard storage conditions but can degrade when exposed to strong acids or bases. The long-term effects of t-Butyl trifluoroacetate on cellular function have been observed in in vitro studies, where its presence can lead to the gradual inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of t-Butyl trifluoroacetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects, including liver hypertrophy and other adverse reactions . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

t-Butyl trifluoroacetate is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which can cleave the carbamate linkage and release the free amine. This interaction is crucial for the controlled modification of peptides and proteins in biochemical research .

Transport and Distribution

Within cells and tissues, t-Butyl trifluoroacetate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution is essential for its effective use in biochemical applications.

Subcellular Localization

t-Butyl trifluoroacetate is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell . This subcellular localization is critical for its role in the selective protection and deprotection of amine groups during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions: t-Butyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of t-Butyl trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile method for large-scale production .

化学反応の分析

Types of Reactions: t-Butyl trifluoroacetate undergoes several types of chemical reactions, including:

Alkylation: It acts as an efficient alkylating agent for aromatic compounds in the presence of trifluoroacetic acid.

Dealkylation: In the presence of strong acids, t-Butyl trifluoroacetate can undergo dealkylation to form trifluoroacetic acid and tert-butyl cation.

Common Reagents and Conditions:

Dealkylation: Strong acids such as trifluoroacetic acid are used to facilitate the dealkylation process.

Major Products Formed:

Alkylation: The major products are alkylated aromatic compounds.

Dealkylation: The major products are trifluoroacetic acid and tert-butyl cation.

類似化合物との比較

Trifluoroacetic Acid: A strong acid with similar reactivity but lacks the tert-butyl group.

tert-Butyl Acetate: Similar structure but without the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness: t-Butyl trifluoroacetate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s reactivity and stability, while the tert-butyl group provides steric hindrance, making it a valuable reagent in organic synthesis .

特性

IUPAC Name |

tert-butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLSMYQBOJUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193061 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-52-2 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

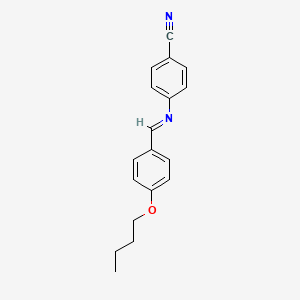

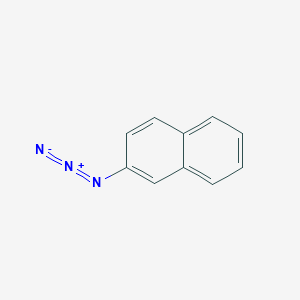

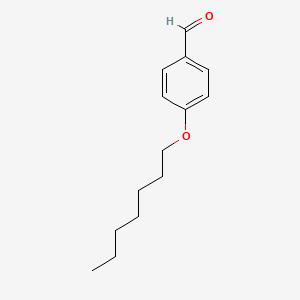

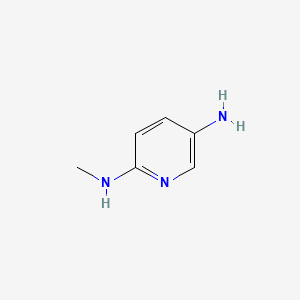

Feasible Synthetic Routes

Q1: What makes t-butyl trifluoroacetate a useful reagent in organic synthesis?

A1: t-Butyl trifluoroacetate acts as an efficient alkylating agent for aromatic compounds, especially in the presence of trifluoroacetic acid. [] This reaction proceeds readily at room temperature and results in high yields. [] This makes it a convenient reagent for introducing t-butyl groups into aromatic systems.

Q2: Are there any side reactions or challenges associated with using t-butyl trifluoroacetate in peptide synthesis?

A2: Yes, during the removal of t-butyl protecting groups from amino acids using trifluoroacetic acid, t-butyl trifluoroacetate is generated as a byproduct. [] This byproduct can unfortunately alkylate certain amino acids like methionine and tryptophan, potentially affecting the desired peptide sequence. []

Q3: Beyond alkylation, does t-butyl trifluoroacetate engage in other reactions relevant to organic chemistry?

A4: Interestingly, t-butyl trifluoroacetate participates in an equilibrium reaction with isobutene in the presence of trifluoroacetic acid. [] This equilibrium favors the formation of t-butyl trifluoroacetate at room temperature, implying that isobutene gas is unlikely to escape during deprotection reactions conducted in trifluoroacetic acid. []

Q4: What insights do the thermal decomposition studies of t-butyl trifluoroacetate offer?

A5: Research indicates that t-butyl trifluoroacetate decomposes thermally, primarily yielding isobutene and trifluoroacetic acid via a standard ester decomposition pathway. [] Importantly, the presence of the trifluoromethyl (CF3) group at the gamma carbon of the ester increases the transition state polarity, enhancing its reactivity and lowering the decomposition temperature compared to non-fluorinated analogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B1266152.png)